
MFCD31714268
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine . It has the molecular formula C9H9ClN4O3 and a molecular weight of 256.65 g/mol . This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxadiazole ring and a methylamine group.
Orientations Futures
Oxadiazole derivatives, including “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride”, continue to be an area of interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Future research may focus on exploring their potential applications in various fields, including drug development .
Mécanisme D'action
Target of Action
The compound “C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride” is a derivative of the oxadiazole class of compounds . Oxadiazoles are known for their broad spectrum of biological activities, including anticancer A related compound, a nitrofuran derivative, has been reported to target the protein aldose reductase .
Mode of Action
Oxadiazoles have been reported to exhibit various biological activities, including anticancer . They are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Oxadiazoles have been reported to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Oxadiazoles have been reported to exhibit anticancer activity, suggesting that they may inhibit the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not fully known. Oxadiazoles, the class of compounds it belongs to, have been reported to possess a broad spectrum of biological activities . These include interactions with various enzymes, proteins, and other biomolecules, which could potentially be applicable to C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride.
Cellular Effects
The cellular effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride are not well-documented. Related oxadiazole compounds have shown significant activity against various types of cells . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is not fully understood. Oxadiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride in laboratory settings are not well-documented. Related oxadiazole compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride at different dosages in animal models are not well-documented. Related oxadiazole compounds have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride is involved in are not well-documented. Related oxadiazole compounds have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride within cells and tissues are not well-documented. Related oxadiazole compounds have been studied for their interactions with transporters or binding proteins, as well as effects on their localization or accumulation .
Subcellular Localization
The subcellular localization of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride and its effects on activity or function are not well-documented. Related oxadiazole compounds have been studied for their subcellular localization and any effects on their activity or function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Nitration of the Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitro-substituted phenyl ring is then coupled with the oxadiazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Introduction of the Methylamine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification Steps: Including crystallization, filtration, and recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, forming new derivatives.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Bases: Sodium hydride, potassium carbonate.
Acids: Concentrated nitric acid, sulfuric acid.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions involving the methylamine group.
Applications De Recherche Scientifique
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Comparaison Avec Des Composés Similaires
Similar Compounds
- C-[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
- C-[5-(2-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
- C-[5-(3-Nitro-phenyl)-[1,2,4]triazol-2-yl]-methylamine
Uniqueness
C-[5-(3-Nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3.ClH/c10-5-8-11-12-9(16-8)6-2-1-3-7(4-6)13(14)15;/h1-4H,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRVSYVMOINZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
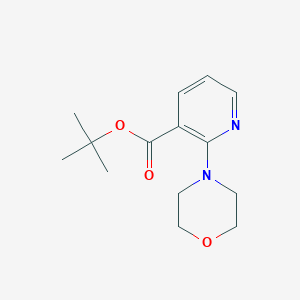
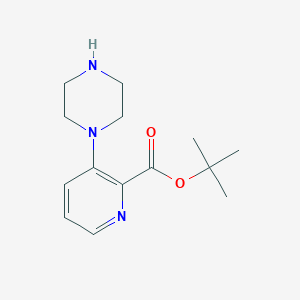
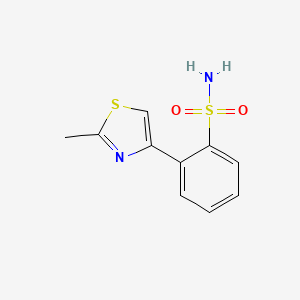

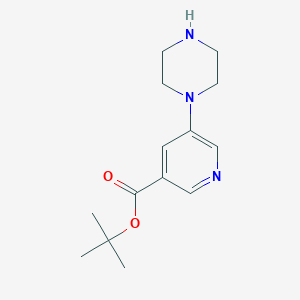

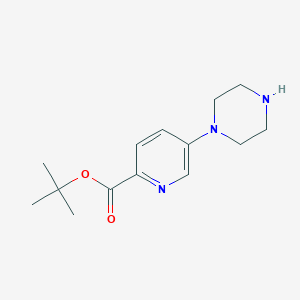
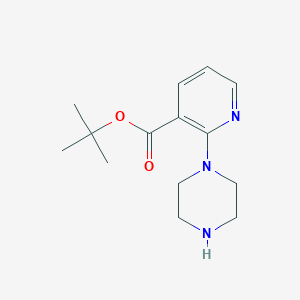
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)


![C-[5-(3-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299037.png)
![[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299042.png)
![(5-m-Tolyl-[1,3,4]oxadiazol-2-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B6299055.png)
